N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c1-31-21-11-12-23-24(15-21)32-26(28-23)29(17-18-6-5-13-27-16-18)25(30)14-20-9-4-8-19-7-2-3-10-22(19)20/h2-13,15-16H,14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWQZKMFEQCNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a methoxybenzo[d]thiazole moiety, a naphthalene ring, and a pyridine group, contributing to its unique reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 420.53 g/mol.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit cell proliferation in various cancer cell lines, including A431 and A549 cells, with IC50 values in the low micromolar range .
In vitro studies have demonstrated that this compound can induce apoptosis and cell cycle arrest in cancer cells. The active compound B7 from related studies significantly inhibited the proliferation of cancer cells while decreasing inflammatory cytokines such as IL-6 and TNF-α .
The mechanism of action for this compound is believed to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Similar compounds have been found to interact with cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and cancer progression. Additionally, molecular docking studies suggest that the compound may bind to specific receptors involved in tumor growth regulation .
Case Studies
- Antitumor Activity : A study involving thiazole derivatives showed that modifications at the N-aryl amide group significantly enhanced antimalarial activity against Plasmodium falciparum, indicating potential cross-reactivity with other biological targets .
- Cytotoxicity Evaluation : In cytotoxicity assays against various tumorigenic cell lines, compounds derived from benzothiazole exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells. For example, certain derivatives showed over 400-fold less toxicity against normal cells compared to gastric cancer cell lines .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | Contains methoxybenzothiazole and pyridine | Anticancer properties |
| 6-Methoxybenzo[d]thiazole derivatives | Variations in substituents on thiazole | Broad spectrum antibacterial activity |
| N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide | Imidazole ring included | Anticancer properties |
Scientific Research Applications
Biological Activities
The compound has shown promising activities in several areas:
-
Anticancer Activity :
- N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide has been evaluated for its effects on various cancer cell lines, including Colo205, U937, MCF7, and A549. It appears to induce G2/M cell cycle arrest and apoptosis through the modulation of key mitochondrial proteins such as Bcl-2 and Bax, suggesting its potential as an anti-cancer agent .
-
Antimicrobial Properties :
- The compound has also been studied for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess similar properties. The presence of the thiazole and naphthalene rings is thought to enhance its interaction with microbial targets .
- Neuroprotective Effects :
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This can be synthesized through the reaction of 2-amino thiophenol with appropriate aldehydes under acidic conditions.
- Formation of the Naphthalene Unit : The naphthalene derivative can be obtained through standard organic synthesis techniques involving naphthalene derivatives.
- Coupling Reaction : The final product is formed through an amide bond formation between the benzothiazole and naphthalene units in the presence of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like DIPEA (N,N-diisopropylethylamine) .
Table 1: Summary of Biological Activities
| Activity Type | Experimental Evidence | Reference |
|---|---|---|
| Anticancer | Induces G2/M arrest in cancer cell lines | |
| Antimicrobial | Exhibits antimicrobial activity | |
| Neuroprotective | Potential for neuroprotection |
Case Study Insights
- In vitro studies have shown that this compound significantly inhibits cell proliferation in cancer cell lines, suggesting a robust anticancer mechanism.
- The compound's interaction with microbial enzymes indicates a potential pathway for developing new antibiotics or antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound’s benzothiazole-acetamide scaffold is shared with several derivatives, but substituents vary significantly, impacting properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 6-methoxy group (electron-donating) contrasts with the nitro group in ’s compound 6d, which may reduce metabolic stability but enhance VEGFR-2 binding .
Anticancer and Antiangiogenic Activity
- VEGFR-2 Inhibition : Compound 6d () showed IC50 = 0.28 µM against VEGFR-2, attributed to its nitro group and thiadiazole-phenylurea side chain . The target compound’s naphthalene group may enhance hydrophobic interactions in the kinase binding pocket, though activity data are unavailable.
- Cell Apoptosis: Benzothiazoles with electron-withdrawing groups (e.g., NO2) induce apoptosis via caspase-3 activation, whereas methoxy-substituted derivatives (like the target) may exhibit milder effects .
Neuroprotective and Enzyme Inhibition
Pharmacokinetic and Computational Predictions
- LogP and Solubility : The target compound’s estimated LogP (~3.5) is higher than methylenedioxy derivatives (LogP ~2.8, ), indicating greater lipophilicity. This may reduce oral bioavailability but improve blood-brain barrier penetration .
- Molecular Docking : Similar compounds () show stable binding to VEGFR-2 and MAO-B via hydrogen bonding and π-stacking. The naphthalene group in the target compound could enhance binding to hydrophobic pockets .
Preparation Methods
Reductive Amination Protocol
The foundational intermediate, N-(pyridin-3-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine, is synthesized via reductive amination between 6-methoxybenzo[d]thiazol-2-amine and pyridine-3-carbaldehyde. Adapted from Method A in, the reaction employs p-toluenesulfonic acid (0.1 eq) in dry toluene under Dean–Stark reflux to facilitate imine formation, followed by NaBH₄ reduction in ethanol. Critical parameters include:
- Molar ratio : 1:1 amine-to-aldehyde stoichiometry to minimize oligomerization.
- Solvent system : Toluene for azeotropic water removal, transitioning to ethanol for borohydride stability.
- Purification : Flash chromatography (ethyl acetate/hexane 3:2 → DCM/MeOH 9:1) yields the secondary amine in 75% isolated purity.
Characterization and Optimization
¹H NMR analysis confirms successful alkylation via diagnostic shifts for the pyridin-3-ylmethyl proton ensemble (δ 4.45 ppm, singlet) and retention of the benzothiazole methoxy group (δ 3.87 ppm). Scale-up trials demonstrate consistent yields (70–75%) across 10–100 mmol batches, with reaction times extending to 24 hours for larger volumes.
Preparation of 2-(Naphthalen-1-yl)Acetic Acid
Alternative Grignard Route
Ethyl bromoacetate reacts with naphthalen-1-ylmagnesium bromide (generated from 1-bromonaphthalene and Mg) in THF, followed by acidic workup to furnish the carboxylic acid. This method avoids harsh Lewis acids but requires rigorous exclusion of moisture.
Acetamide Bond Formation Strategies
Acyl Chloride-Mediated Coupling
Activation of 2-(naphthalen-1-yl)acetic acid via thionyl chloride (2 eq) in anhydrous DCM produces the corresponding acyl chloride. Subsequent reaction with N-(pyridin-3-ylmethyl)-6-methoxybenzo[d]thiazol-2-amine in the presence of triethylamine (1.5 eq) achieves 68% conversion after 12 hours at 0°C→RT. Key considerations:
Carbodiimide-Assisted Coupling
Employing TBTU (2 eq) as a coupling agent in DMF, the carboxylic acid and amine react at 0°C for 30 minutes, followed by 24 hours at RT. This method circumvents acyl chloride handling but necessitates rigorous drying (molecular sieves) to prevent hydrolysis. Comparative yields (72% vs. 68%) favor carbodiimide activation for large-scale synthesis.
Purification and Analytical Validation
Q & A
Q. Table 1: Characteristic NMR Peaks for this compound
| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| Naphthalen-1-yl H | 7.40–7.87 (m) | Aromatic protons |
| Pyridin-3-yl CH₂ | 5.38 (s) | Methylene bridge |
| Methoxy OCH₃ | 3.82 (s) | -OCH₃ group |
| Amide NH | 10.79 (s) | -NH stretch |
Q. Table 2: Antifungal Activity Comparison
| Compound | Zone of Inhibition (mm) against C. albicans | MIC (µg/mL) |
|---|---|---|
| Target | 18–22 | 8–16 |
| Miconazole | 25–28 | 2–4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
